molecular formula C15H16N4 B2512940 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole CAS No. 107401-00-3

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole

Cat. No.: B2512940
CAS No.: 107401-00-3
M. Wt: 252.321
InChI Key: PHTZFBVQTCNNBO-UHFFFAOYSA-N
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Description

This compound is characterized by a fused pyrimido-indole ring system with a piperidine moiety attached, making it a versatile scaffold for chemical modifications and biological evaluations.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence various physiological processes . The exact pathways and downstream effects would depend on the specific targets of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and hypoglycemic activity . The specific effects of this compound would depend on its targets and mode of action.

Preparation Methods

The synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole typically involves the construction of the pyrimido-indole core followed by the introduction of the piperidine group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrimido-indole ring system. This is followed by nucleophilic substitution reactions to introduce the piperidine moiety. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and substitution steps .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and amines.

    Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyrimido-indole core

The major products formed

Biological Activity

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been investigated for its potential therapeutic applications, particularly in oncology and immunology. This article outlines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its role as an inhibitor of BET bromodomains and as an agonist of Toll-like receptors (TLRs).

BET Bromodomain Inhibition

Compounds derived from this compound have shown high binding affinities to BET proteins, demonstrating low nanomolar potencies in inhibiting cell growth in acute leukemia cell lines. These compounds exhibit significant antitumor activity in various xenograft models, indicating their potential as cancer therapeutics .

TLR Agonism

Research has identified this compound as a potent activator of the NFκB signaling pathway through selective stimulation of TLR4. This activation leads to the production of pro-inflammatory cytokines such as IL-6 and IP-10, which are crucial for innate immune responses . The ability to modulate these pathways suggests potential applications in immunotherapy.

Structure-Activity Relationships (SAR)

The effectiveness of this compound derivatives can be influenced by structural modifications. For instance:

  • Substituents at N-3 and N-5 : Variations at these positions have been shown to affect cytokine production and cytotoxicity. Compounds with shorter alkyl substituents at N-5 tend to exhibit reduced cytotoxicity while maintaining their TLR4 activation capabilities .
Modification Effect
N-3 SubstituentsDifferential cytokine production
N-5 Alkyl GroupsReduced cytotoxicity

Biological Activities

The compound exhibits a range of biological activities beyond its role in cancer therapy and immunomodulation:

Estrogen Antagonism

Certain derivatives have demonstrated high binding affinities for estrogen receptors, acting as nonsteroidal pure antiestrogens. These compounds effectively suppress estrone-stimulated uterine growth, showcasing their potential in treating estrogen-dependent conditions .

Serotonin Agonist Activity

Piperidinyl indole derivatives related to this compound have been identified as potent serotonin (5-HT) receptor agonists. They significantly reduce levels of 5-hydroxyindole acetic acid (5-HIAA) in the rat brain, indicating a decrease in serotonin turnover. This activity suggests therapeutic applications in mood disorders .

Case Studies

Several studies highlight the efficacy and safety profiles of this compound derivatives:

  • Antitumor Activity : In a study involving leukemia xenograft models, compounds derived from this scaffold exhibited significant tumor reduction compared to controls, demonstrating their potential as effective chemotherapeutics .
  • Immunomodulatory Effects : A high-throughput screening revealed that substituted pyrimido[5,4-b]indoles could selectively stimulate TLR4, leading to enhanced production of type I interferon-associated cytokines while minimizing unwanted IL-6 release .
  • GSK-3β Inhibition : Research on related compounds indicated promising inhibitory potency against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and neurodegeneration .

Properties

IUPAC Name

4-piperidin-1-yl-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTZFBVQTCNNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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